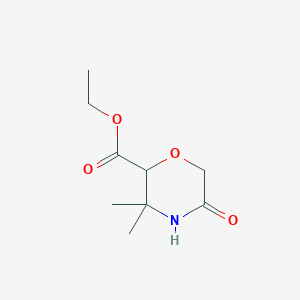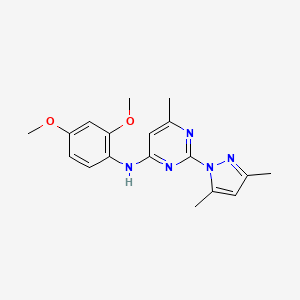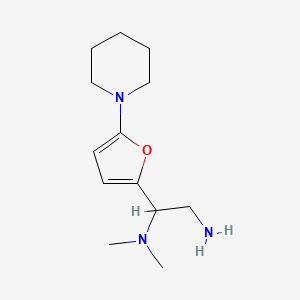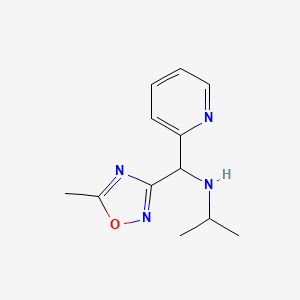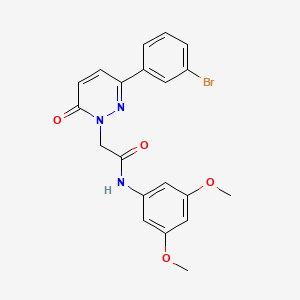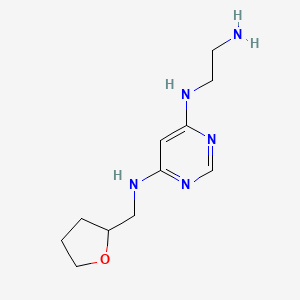
methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate is a complex organic compound with a unique structure that includes a cyano group, an indene moiety, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate typically involves a multi-step process. One common method includes the reaction of primary amines with 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media. This reaction is known for its mild conditions and good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and indene moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-6,8-quinolinedisulfonic acid
Uniqueness
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate is unique due to its combination of a cyano group, an indene moiety, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C19H12N2O4 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
methyl 2-[[cyano-(1-hydroxy-3-oxoinden-2-yl)methylidene]amino]benzoate |
InChI |
InChI=1S/C19H12N2O4/c1-25-19(24)13-8-4-5-9-14(13)21-15(10-20)16-17(22)11-6-2-3-7-12(11)18(16)23/h2-9,22H,1H3 |
Clave InChI |
MXCQNBWJHYYRAR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


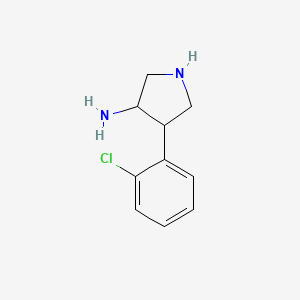
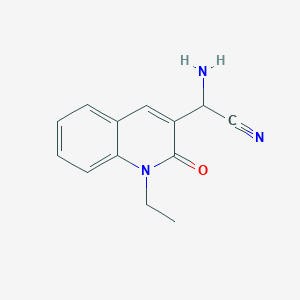


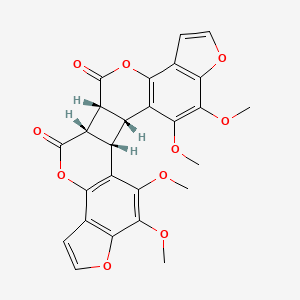
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)
